Cas no 14864-75-6 (3-Acetylpiperidin-2-one)
3-Acetylpiperidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-Acetylpiperidin-2-one
- SCHEMBL9307258
- SB41902
- A884342
- AKOS006359539
- 14864-75-6
- 2-Piperidinone, 3-acetyl-
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- MDL: MFCD19219063
- Inchi: 1S/C7H11NO2/c1-5(9)6-3-2-4-8-7(6)10/h6H,2-4H2,1H3,(H,8,10)
- InChI Key: IXDXEOGARZLRRH-UHFFFAOYSA-N
- SMILES: O=C1C(C(C)=O)CCCN1
Computed Properties
- Exact Mass: 141.078978594g/mol
- Monoisotopic Mass: 141.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 46.2Ų
3-Acetylpiperidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM180089-1g |
3-Acetylpiperidin-2-one |
14864-75-6 | 95% | 1g |
$405 | 2021-08-05 | |
| Alichem | A129004109-1g |
3-Acetylpiperidin-2-one |
14864-75-6 | 95% | 1g |
378.00 USD | 2021-06-01 | |
| Chemenu | CM180089-1g |
3-Acetylpiperidin-2-one |
14864-75-6 | 95% | 1g |
$374 | 2023-01-09 | |
| Ambeed | A680579-1g |
3-Acetylpiperidin-2-one |
14864-75-6 | 95+% | 1g |
$340.0 | 2024-04-23 |
3-Acetylpiperidin-2-one Suppliers
3-Acetylpiperidin-2-one Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-Acetylpiperidin-2-one
3-Acetylpiperidin-2-one (CAS 14864-75-6): Properties, Applications, and Market Insights
3-Acetylpiperidin-2-one (CAS 14864-75-6) is a versatile organic compound belonging to the class of N-acetylpiperidinones. This heterocyclic molecule features a six-membered piperidine ring with an acetyl group at the 3-position and a ketone functionality at the 2-position. Its unique structural characteristics make it valuable in pharmaceutical research, agrochemical development, and specialty chemical synthesis.
The growing interest in 3-Acetylpiperidin-2-one derivatives stems from their potential as building blocks for drug discovery. Researchers are particularly focused on its application in developing central nervous system (CNS) drugs and enzyme inhibitors. Recent studies have explored its role in creating novel neurological disorder treatments, aligning with current healthcare trends toward personalized medicine and targeted therapies.
From a chemical perspective, 3-Acetylpiperidin-2-one demonstrates interesting reactivity patterns. The presence of both carbonyl groups allows for selective modifications at either the 2-position or 3-position, making it a flexible intermediate in organic synthesis. This characteristic has led to its increasing use in asymmetric synthesis and chiral compound preparation - areas of significant interest in modern pharmaceutical chemistry.
The compound's physicochemical properties contribute to its utility in various applications. With moderate water solubility and good stability under standard conditions, 3-Acetylpiperidin-2-one CAS 14864-75-6 is suitable for diverse laboratory and industrial processes. Its melting point range of 85-88°C and molecular weight of 141.17 g/mol make it compatible with common organic solvents, facilitating its incorporation into complex synthetic pathways.
In the pharmaceutical sector, 3-Acetylpiperidin-2-one synthesis has gained attention for creating potential antidepressant and antianxiety drug candidates. The structural similarity to biologically active piperidine derivatives positions it as a promising scaffold for medicinal chemistry. Current research focuses on optimizing its blood-brain barrier permeability and receptor binding affinity - key parameters in CNS drug development.
The agrochemical industry has also shown interest in 3-Acetylpiperidin-2-one derivatives for developing new generation crop protection agents. Its molecular framework serves as a foundation for creating compounds with potential insecticidal or fungicidal activity. This application aligns with the global push toward more sustainable and selective agricultural chemicals that minimize environmental impact.
From a market perspective, the demand for 3-Acetylpiperidin-2-one CAS 14864-75-6 has shown steady growth, particularly from research institutions and specialty chemical manufacturers. The compound's price stability and availability from multiple global suppliers make it accessible for various applications. Recent market analyses indicate increasing procurement from contract research organizations and pharmaceutical development companies.
Quality control aspects of 3-Acetylpiperidin-2-one production have become more stringent, with manufacturers implementing advanced analytical techniques like HPLC and GC-MS for purity verification. The typical commercial grade offers ≥98% purity, meeting the requirements of most research applications. Storage recommendations generally suggest keeping the compound in cool, dry conditions away from strong oxidizing agents.
Environmental and safety considerations for 3-Acetylpiperidin-2-one handling follow standard laboratory protocols. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended during manipulation. The compound's environmental fate and biodegradation characteristics are currently under study as part of broader green chemistry initiatives in the chemical industry.
Future research directions for 3-Acetylpiperidin-2-one applications may explore its potential in material science, particularly in developing functional polymers or coordination complexes. The compound's ability to act as a ligand for metal ions opens possibilities in catalysis and materials engineering. These emerging applications could significantly expand its market potential beyond traditional pharmaceutical uses.
The synthesis and modification of 3-Acetylpiperidin-2-one derivatives continue to be active areas of academic investigation. Recent publications have described novel methods for introducing various substituents to the piperidine ring, enabling the creation of diverse molecular architectures. These advancements support the compound's role as a valuable chemical building block in modern organic synthesis.
For researchers considering 3-Acetylpiperidin-2-one CAS 14864-75-6 for their projects, several commercial suppliers offer the compound in various quantities, from gram-scale for laboratory use to kilogram quantities for process development. Technical data sheets typically provide detailed information on solubility characteristics, spectral data, and handling recommendations to facilitate experimental planning.
The intellectual property landscape surrounding 3-Acetylpiperidin-2-one applications shows increasing patent activity, particularly in pharmaceutical compositions. While the base compound itself is not patent-protected, many derivative structures and specific applications are subject to intellectual property claims. This situation underscores the compound's commercial importance in drug discovery and development pipelines.
Analytical characterization of 3-Acetylpiperidin-2-one typically involves spectroscopic methods including 1H NMR, 13C NMR, and IR spectroscopy. These techniques provide comprehensive structural verification and purity assessment. The compound's distinctive spectral features make identification straightforward, supporting quality control in research and production environments.
In conclusion, 3-Acetylpiperidin-2-one (CAS 14864-75-6) represents an important intermediate in contemporary chemical research with expanding applications across multiple industries. Its versatility as a synthetic building block, combined with growing understanding of its biological activities, ensures continued interest from both academic and industrial researchers. As synthetic methodologies advance and new applications emerge, this compound is poised to maintain its relevance in chemical innovation and drug discovery efforts.
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